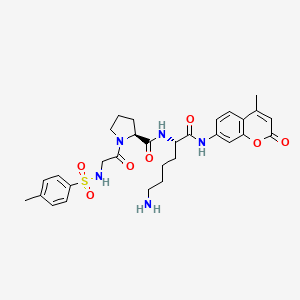

Tos-Gly-Pro-Lys-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENHHFBQLLZEME-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Tos-Gly-Pro-Lys-AMC Assay: A Technical Guide to a Versatile Fluorogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

The Tos-Gly-Pro-Lys-AMC assay is a sensitive and widely utilized fluorogenic method for detecting the activity of trypsin-like serine proteases. This technical guide provides an in-depth overview of the core principles of this assay, detailed experimental protocols, and its applications in enzyme kinetics and inhibitor screening.

Core Principle of the Assay

The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate, Tosyl-Glycyl-L-prolyl-L-lysin-7-amino-4-methylcoumarin (this compound). The fundamental principle lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group.

In its intact form, the fluorescence of the AMC moiety is quenched by the attached peptide. Upon enzymatic hydrolysis of the amide bond between the lysine residue and AMC by a target protease, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored over time. The rate of this fluorescence increase is directly proportional to the enzymatic activity under the given conditions.

The cleavage of the substrate and subsequent fluorescence emission can be detected using a fluorometer, typically with an excitation wavelength of around 360-380 nm and an emission wavelength of approximately 440-460 nm.

Caption: Figure 1. Principle of the this compound Assay.

Enzyme Specificity

The this compound substrate is primarily designed for the detection of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (Lys) and arginine (Arg). Enzymes known to be assayed using this substrate include:

-

Tryptase: A serine protease found in mast cells, making this assay relevant for studies on allergic and inflammatory responses.

-

Trypsin: A key digestive enzyme, and this substrate can be used for fundamental studies of its activity and inhibition.

-

Gingipain K (Kgp): A cysteine protease from the periodontal pathogen Porphyromonas gingivalis, highlighting the assay's utility in microbiology and oral health research.

-

Cathepsin L: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer.

Quantitative Data

While this compound is a widely recognized substrate, comprehensive and standardized kinetic data (Km and Vmax) for its cleavage by various enzymes are not extensively reported in readily available literature. The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, buffer composition, temperature). For comparison, kinetic data for a structurally similar substrate, Tos-Gly-Pro-Arg-AMC , with thrombin is presented below. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions empirically.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Thrombin | Tos-Gly-Pro-Arg-AMC | 310 | 180 | Bachem |

Experimental Protocols

The following sections provide generalized protocols for using the this compound assay. These should be optimized for the specific enzyme and experimental goals.

General Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C, protected from light.

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme being studied.

-

Trypsin/Tryptase: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.5.

-

Cathepsin L (a cysteine protease): A suitable buffer is 0.1 M sodium phosphate, pH 6.0, supplemented with 1-5 mM dithiothreitol (DTT) and 1 mM EDTA. DTT is essential to maintain the active site cysteine in a reduced state.

-

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer and store as recommended by the supplier. Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.

Enzyme Activity Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Prepare serial dilutions of the enzyme in the assay buffer.

-

-

Assay Setup:

-

Add a defined volume of the assay buffer to each well of a 96-well plate (preferably a black, flat-bottom plate to minimize background fluorescence).

-

Add a small volume of the diluted enzyme solution to the appropriate wells.

-

Include a "no enzyme" control to measure background fluorescence.

-

-

Initiate the Reaction:

-

To start the reaction, add a defined volume of the substrate working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.

-

Caption: Figure 2. Workflow for Enzyme Activity Measurement.

Inhibitor Screening (IC₅₀ Determination) Protocol

This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound.

-

Prepare Reagents:

-

Prepare assay buffer, enzyme, and substrate solutions as described above.

-

Prepare serial dilutions of the inhibitor compound in the assay buffer (or DMSO, ensuring the final DMSO concentration is low and consistent across all wells).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a defined volume of each inhibitor dilution to the appropriate wells.

-

Include a "no inhibitor" control (enzyme activity without inhibition) and a "no enzyme" control (background).

-

-

Pre-incubation:

-

Add the enzyme to each well (except the "no enzyme" control) and incubate for a set period (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Measure:

-

Start the reaction by adding the substrate.

-

Measure the fluorescence kinetically as described in the enzyme activity assay.

-

-

Data Analysis:

-

Determine the initial reaction rate for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Figure 3. Workflow for Inhibitor IC50 Determination.

Conclusion

The this compound assay is a robust and sensitive tool for the study of trypsin-like proteases. Its straightforward principle and adaptability make it suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput screening of potential inhibitors in drug discovery. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

The Fluorogenic Substrate Tos-Gly-Pro-Lys-AMC: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and application of the fluorogenic substrate Tos-Gly-Pro-Lys-AMC (Tosyl-Glycyl-L-Prolyl-L-Lysine-7-amino-4-methylcoumarin). This substrate is a valuable tool for the sensitive and continuous measurement of the activity of tryptase and other trypsin-like serine proteases. This document details the underlying biochemical principles, presents available kinetic data, offers a generalized experimental protocol for its use in enzyme activity assays, and provides visual representations of the reaction mechanism and experimental workflow.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed for the specific detection of proteases that exhibit a substrate preference for cleaving after a lysine residue. The core of its function lies in the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching.

The 7-amino-4-methylcoumarin (AMC) fluorophore is chemically linked to the C-terminus of the peptide sequence (Gly-Pro-Lys) via an amide bond. In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety by a target protease, the AMC molecule is released. The free AMC is highly fluorescent, and its release leads to a measurable increase in fluorescence intensity over time. This increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

The specificity of the substrate is primarily determined by the peptide sequence. The Pro-Lys motif is a recognition site for several serine proteases, with tryptase being a principal target.[1] However, other proteases with similar substrate specificities, such as trypsin and the bacterial cysteine protease Lys-gingipain, can also cleave this substrate.

Below is a diagram illustrating the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.

Data Presentation: Enzyme Specificity and Kinetic Parameters

Table 1: Known Protease Targets for this compound

| Enzyme | Enzyme Class | Source |

| Tryptase | Serine Protease | Human Mast Cells |

| Trypsin | Serine Protease | Pancreas |

| Lys-gingipain | Cysteine Protease | Porphyromonas gingivalis |

| Cathepsin L (potential) | Cysteine Protease | Lysosomes |

Table 2: Kinetic Data for AMC-based Fluorogenic Substrates (for reference)

The following data is for related, but distinct, AMC-based substrates and is provided to give researchers an approximate understanding of the kinetic parameters that can be expected. It is crucial to empirically determine these values for this compound under specific experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 105 |

| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 104 |

Data for thrombin adapted from a study on combinatorial fluorogenic substrate libraries.

A study investigating the substrate specificity of trypsin mutants reported the relative kcat/Km for the hydrolysis of Tos-Gly-Pro-Arg-AMC versus this compound. This indicates that trypsin can cleave both substrates, with a preference for arginine over lysine at the P1 position.

Experimental Protocols: A Generalized Enzyme Activity Assay

The following is a generalized protocol for conducting an enzyme activity assay using this compound. This protocol is based on standard methodologies for fluorogenic protease assays and should be optimized for the specific enzyme and experimental conditions.

Materials:

-

Purified enzyme (e.g., human tryptase, bovine trypsin)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Brij-35)

-

Enzyme Dilution Buffer (compatible with the assay buffer)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in small aliquots at -20°C, protected from light.

-

On the day of the experiment, dilute the substrate stock solution to the desired working concentration in the Assay Buffer. It is recommended to perform a substrate titration to determine the optimal concentration (typically around the Km value).

-

-

Enzyme Preparation:

-

Prepare a stock solution of the purified enzyme at a known concentration.

-

On the day of the experiment, dilute the enzyme to the desired working concentration in the Enzyme Dilution Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase during the measurement period.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the appropriate volume of Assay Buffer.

-

Add the diluted enzyme solution to the wells.

-

Include appropriate controls:

-

No-enzyme control: Assay Buffer and substrate only.

-

No-substrate control: Assay Buffer and enzyme only.

-

Inhibitor control (if applicable): Assay Buffer, enzyme, substrate, and a known inhibitor of the enzyme.

-

-

-

Initiation and Measurement:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the diluted substrate solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

For each sample, plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve.

-

Subtract the background fluorescence (from the no-enzyme control) from the sample readings.

-

Enzyme activity can be expressed as the rate of change in fluorescence units per unit of time per amount of enzyme. For quantitative analysis, a standard curve of free AMC can be generated to convert fluorescence units to moles of product formed.

-

Below is a workflow diagram for the generalized experimental protocol.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the real-time monitoring of tryptase and other trypsin-like protease activities. Its mechanism of action, based on the enzymatic release of the fluorescent AMC moiety, allows for a straightforward and quantitative assessment of enzyme kinetics and inhibition. While a comprehensive public database of its kinetic parameters with all potential target enzymes is not yet available, the generalized protocol provided herein offers a solid foundation for researchers to effectively utilize this valuable tool in their studies of protease function and in the development of novel therapeutic agents.

References

Cleavage of Tos-Gly-Pro-Lys-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the enzymes known to cleave the fluorogenic peptide substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC). This document is intended for researchers, scientists, and drug development professionals working with proteases that exhibit trypsin-like specificity.

Introduction

This compound is a synthetic substrate widely utilized for the detection and characterization of various serine and cysteine proteases. The cleavage of the amide bond between lysine and the 7-amino-4-methylcoumarin (AMC) group by a protease results in the release of the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzymatic activity. This guide details the primary enzymes that hydrolyze this substrate, presenting available quantitative kinetic data, comprehensive experimental protocols, and relevant signaling pathways.

Enzymes Cleaving this compound

Several key proteases have been identified to cleave this compound, primarily due to their specificity for cleaving after basic amino acid residues like lysine. The principal enzymes include:

-

Tryptase: A serine protease predominantly found in the secretory granules of mast cells.[1]

-

Trypsin: A well-characterized serine protease found in the digestive system of many vertebrates.

-

Gingipain K (Kgp): A cysteine protease from the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease.

-

Cathepsin L: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer metastasis.

While direct kinetic data for the cleavage of this compound by all these enzymes is not uniformly available in the literature, this guide compiles the existing information and provides data for analogous substrates where necessary to offer a comparative context.

Quantitative Data on Enzyme-Substrate Interactions

The following table summarizes the available kinetic parameters for the cleavage of this compound and other relevant fluorogenic substrates by the identified enzymes. This data is crucial for designing experiments, comparing enzyme efficiencies, and for the development of specific inhibitors.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Trypsin | This compound | Data not available | Data not available | Data not available | [2] |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 106 | [3] |

| Gingipain K | Z-His-Glu-Lys-MCA | Data not available | Data not available | Data not available | |

| Tryptase | This compound | Data not available | Data not available | Data not available |

Note: Specific kinetic parameters for the cleavage of this compound by trypsin, tryptase, and gingipain K were not explicitly found in the surveyed literature. The data for Cathepsin L with a different fluorogenic substrate is provided for context.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable experimental outcomes. The following sections provide recommended methodologies for assaying the activity of the identified enzymes using this compound.

General Fluorometric Assay Principle

The cleavage of this compound is monitored by the increase in fluorescence resulting from the release of free AMC. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively. Assays are generally performed in a 96-well plate format for high-throughput analysis.

Trypsin Activity Assay

This protocol is adapted from a study that utilized this compound for measuring trypsin activity.[4]

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2[4]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the trypsin and substrate to their final working concentrations in the assay buffer. A final trypsin concentration of 0.05 µg/mL and a substrate concentration of 300 µM have been previously reported.[4]

-

Add the assay buffer to the wells of the microplate.

-

Add the trypsin solution to the wells.

-

Initiate the reaction by adding the substrate solution to the wells.

-

Immediately start monitoring the increase in fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~449 nm in a microplate reader.[4]

-

Record the fluorescence intensity over time. The rate of the reaction is proportional to the enzyme activity.

Tryptase Activity Assay

This protocol is a general guideline for measuring tryptase activity using a fluorogenic substrate.

Materials:

-

Recombinant human tryptase

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 0.05% Brij-35

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the tryptase and substrate to their final concentrations in the assay buffer.

-

Add the assay buffer and tryptase solution to the wells of the microplate.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the fluorescence increase at Ex/Em = 360-380 nm / 440-460 nm.

-

Calculate the reaction rate from the linear portion of the fluorescence curve.

Gingipain K Activity Assay

This protocol is based on general procedures for assaying gingipain activity.

Materials:

-

Purified Gingipain K

-

This compound substrate

-

Assay Buffer: 200 mM Tris-HCl, pH 7.6, containing 150 mM NaCl, 5 mM CaCl2, and 10 mM L-cysteine (for activation)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Activate Gingipain K by pre-incubating in the assay buffer containing L-cysteine for 10-15 minutes at 37°C.

-

Add the activated enzyme to the wells of the microplate.

-

Initiate the reaction by adding the substrate solution.

-

Measure the fluorescence at Ex/Em = 360-380 nm / 440-460 nm over time.

-

Determine the enzyme activity from the rate of AMC release.

Cathepsin L Activity Assay

This protocol is based on commercially available cathepsin L assay kits, which can be adapted for the use of this compound.[5]

Materials:

-

Recombinant human Cathepsin L

-

This compound substrate

-

Assay Buffer: 50 mM MES, pH 6.0, containing 1 mM EDTA and 2 mM DTT (for activation)[6]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Activate Cathepsin L by pre-incubating in the assay buffer containing DTT for 10-15 minutes at 37°C.

-

Add the activated enzyme to the wells of the microplate.

-

Start the reaction by adding the substrate solution.

-

Monitor the increase in fluorescence at Ex/Em = 360-380 nm / 440-460 nm.

-

Calculate the enzyme activity based on the rate of fluorescence increase.

Signaling Pathways and Biological Relevance

The enzymes that cleave this compound are involved in a multitude of signaling pathways, playing critical roles in both health and disease. Understanding these pathways is crucial for the development of targeted therapeutics.

Tryptase and PAR-2 Signaling

Tryptase is a potent activator of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. Activation of PAR-2 by tryptase on various cell types, including fibroblasts and smooth muscle cells, triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) pathway. This can lead to cellular responses such as inflammation, tissue remodeling, and collagen synthesis.

Gingipain K and MAPK/ERK Signaling

Gingipains from P. gingivalis are crucial virulence factors that can modulate host cell signaling to promote bacterial survival and inflammation. Gingipain K can activate the MAPK/ERK signaling pathway in host cells, leading to cellular responses such as proliferation and inflammation, which can contribute to the pathogenesis of periodontal disease and have been implicated in the progression of certain cancers.[7]

Cathepsin L in Cancer Invasion and Migration

Cathepsin L is frequently overexpressed in various cancers and plays a significant role in tumor progression, invasion, and metastasis. It can degrade components of the extracellular matrix (ECM) and basement membrane, facilitating cancer cell motility. Its activity is linked to signaling pathways that promote an invasive phenotype, such as the PI3K/Akt pathway and those downstream of growth factors.

Conclusion

This compound serves as a valuable tool for studying a range of proteases with trypsin-like specificity. This guide provides a centralized resource of the key enzymes that cleave this substrate, along with standardized experimental protocols and an overview of their involvement in critical signaling pathways. While a complete set of kinetic data for this specific substrate across all enzymes is an area for future research, the information compiled herein offers a robust foundation for researchers in protease biology and drug discovery.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 胰蛋白酶測試程序 (EC 3.4.21.4) [sigmaaldrich.com]

The Role of Tos-Gly-Pro-Lys-AMC in the Fluorometric Measurement of Tryptase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation and is implicated in the pathophysiology of various inflammatory and allergic diseases. Accurate and sensitive measurement of tryptase activity is paramount for both basic research and clinical drug development. This technical guide provides an in-depth overview of the use of the fluorogenic substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC), for the quantitative analysis of tryptase activity. This document details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in the field.

Introduction to Tryptase and Its Significance

Mast cells are key players in the immune system, and upon activation, they release a variety of potent inflammatory mediators, with tryptase being the most abundant. Tryptase is a tetrameric trypsin-like serine protease that is released during mast cell degranulation. Elevated levels of tryptase in biological fluids are a hallmark of systemic anaphylaxis and mastocytosis. Its enzymatic activity contributes to tissue remodeling and inflammation by cleaving various substrates, including protease-activated receptor-2 (PAR-2), which triggers downstream signaling cascades.

The Principle of Fluorometric Tryptase Activity Assay

The measurement of tryptase enzymatic activity can be efficiently achieved through the use of a fluorogenic substrate. This compound is a synthetic peptide that is specifically cleaved by tryptase at the carboxyl side of the lysine residue. The substrate itself is non-fluorescent. However, upon enzymatic cleavage by tryptase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The rate of increase in fluorescence intensity is directly proportional to the tryptase activity in the sample. This method offers high sensitivity and a continuous readout, making it ideal for kinetic studies.

The enzymatic reaction can be summarized as follows:

Figure 1: Enzymatic reaction of tryptase with this compound.

Quantitative Data and Kinetic Parameters

While specific kinetic parameters for the interaction of human tryptase with this compound can vary slightly depending on the experimental conditions (e.g., buffer composition, pH, and temperature), the following table summarizes representative kinetic constants found in the literature for similar fluorogenic substrates with human β-tryptase.

| Parameter | Description | Typical Value Range |

| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | 10 - 100 µM |

| Vmax | Maximum reaction rate when the enzyme is saturated with the substrate. | Varies with enzyme concentration |

| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | 1 - 10 s-1 |

| kcat/Km | Catalytic efficiency, reflecting the overall efficiency of the enzyme. | 104 - 106 M-1s-1 |

Note: These values should be determined empirically for each specific experimental setup to ensure accuracy.

Detailed Experimental Protocols

Materials and Reagents

-

Human Tryptase: Purified or recombinant human mast cell tryptase.

-

Fluorogenic Substrate: this compound (store as a stock solution in DMSO at -20°C, protected from light).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Brij-35.

-

AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve (store as a stock solution in DMSO at -20°C, protected from light).

-

96-well black microplates: For fluorescence measurements to minimize background fluorescence.

-

Fluorometric plate reader: With excitation at ~360-380 nm and emission at ~440-460 nm.

AMC Standard Curve Protocol

An AMC standard curve is essential to convert the relative fluorescence units (RFU) to the molar amount of product formed.

Figure 2: Workflow for generating an AMC standard curve.

Procedure:

-

Prepare a stock solution of AMC in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the AMC stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0 to 50 µM).

-

Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate.

-

Include wells with Assay Buffer alone as a blank.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Subtract the blank fluorescence from all readings.

-

Plot the corrected fluorescence values (RFU) against the corresponding AMC concentrations (µM).

-

Perform a linear regression analysis to obtain the slope of the standard curve (RFU/µM).

Tryptase Activity Assay Protocol

Figure 3: Experimental workflow for measuring tryptase activity.

Procedure for Kinetic Analysis:

-

Enzyme Preparation: Prepare serial dilutions of human tryptase in Assay Buffer.

-

Substrate Preparation: Prepare a range of concentrations of this compound in Assay Buffer. The final concentrations in the well should typically range from 0.1 to 10 times the expected Km.

-

Assay Setup:

-

Add a fixed volume of Assay Buffer to all wells of a 96-well black microplate.

-

Add a specific volume of each tryptase dilution to the appropriate wells.

-

Include control wells with no enzyme (substrate only) to measure background hydrolysis.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation: Start the reaction by adding a specific volume of the substrate solution to each well.

-

Data Acquisition: Immediately place the plate in a pre-warmed fluorometric plate reader and measure the fluorescence intensity in a kinetic mode (e.g., readings every 60 seconds for 30-60 minutes).

-

Data Analysis:

-

For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial velocity (V₀) in RFU/min from the initial linear portion of the curve.

-

Convert V₀ (RFU/min) to the rate of product formation (µM/min) using the slope from the AMC standard curve.

-

Plot the initial velocities (µM/min) against the corresponding substrate concentrations (µM).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Tryptase Signaling Pathway

Tryptase exerts many of its pro-inflammatory effects through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. Cleavage of the N-terminal domain of PAR-2 by tryptase unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades.

Figure 4: Simplified tryptase-PAR-2 signaling pathway.

Conclusion

The use of the fluorogenic substrate this compound provides a robust, sensitive, and continuous method for the quantitative measurement of tryptase activity. This technical guide offers the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to accurately assess tryptase activity in various contexts. Adherence to proper experimental design, including the use of an AMC standard curve and appropriate kinetic analysis, is crucial for obtaining reliable and reproducible data. Understanding the role of tryptase and its signaling pathways is essential for the development of novel therapeutics targeting mast cell-mediated diseases.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fluorogenic Substrates for Trypsin

This guide provides a comprehensive overview of fluorogenic substrates for trypsin, detailing their mechanism, types, and applications. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in their experimental design and data interpretation.

Core Concepts: Trypsin and Fluorogenic Substrates

Trypsin is a serine endopeptidase that plays a crucial role in protein digestion and various physiological processes.[1][2][3] It specifically hydrolyzes peptide bonds at the carboxyl side of lysine and arginine residues.[1][2][] The study of trypsin's activity and its inhibition is fundamental in both biochemical research and drug development.

Fluorogenic substrates are synthetic molecules designed to measure the activity of enzymes like trypsin. They consist of a peptide sequence recognized by the enzyme, which is linked to a fluorescent molecule (fluorophore).[][5] In their intact state, these substrates are typically non-fluorescent or exhibit low fluorescence due to quenching effects. Upon enzymatic cleavage of the peptide bond by trypsin, the fluorophore is released, resulting in a significant increase in fluorescence intensity.[][6][7] This change in fluorescence can be monitored in real-time to determine enzyme kinetics.[]

The primary advantage of fluorogenic substrates over their chromogenic counterparts is their enhanced sensitivity and specificity, making them ideal for high-throughput screening (HTS) and assays with low enzyme concentrations.[]

Mechanism of Action

The fundamental principle behind fluorogenic trypsin substrates is the enzymatic relief of fluorescence quenching. Trypsin recognizes and binds to the specific amino acid sequence (e.g., containing Arginine or Lysine) within the substrate. The enzyme's active site, featuring a catalytic triad of serine, histidine, and aspartate, facilitates the nucleophilic attack and subsequent cleavage of the peptide bond.[1][8] This cleavage separates the fluorophore from the quenching group, leading to a measurable increase in fluorescence.

Common Fluorogenic Substrates for Trypsin

A variety of fluorogenic substrates are available, differing in their peptide sequence and the attached fluorophore. The choice of substrate can influence the kinetic parameters of the reaction. Commonly used fluorophores include 7-amino-4-methylcoumarin (AMC) and 7-amido-4-methylcoumarin (MCA).[9] Internally quenched substrates, which utilize Fluorescence Resonance Energy Transfer (FRET), are also employed for their high sensitivity.[10]

Quantitative Data for Selected Substrates

The following table summarizes kinetic parameters for several common fluorogenic trypsin substrates, allowing for direct comparison.

| Substrate Name | Fluorophore/Quencher | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Boc-Gln-Ala-Arg-MCA | MCA | 5.99 | N/A | N/A |

| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | DABCYL/EDANS | 34 | 40 | 1.17 x 106 |

| Ac-Leu-Arg-Arg-AMC | AMC | N/A | N/A | ~104 |

| Boc-Leu-Arg-Arg-AMC | AMC | N/A | N/A | ~104 |

Trypsin's Role in Cellular Signaling

Beyond its digestive functions, trypsin acts as a signaling molecule by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[1][12] Trypsin activates PAR-2 by cleaving its N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades.[13] These pathways are involved in processes like cell proliferation, inflammation, and tissue repair.[1][13]

Experimental Protocols

General Trypsin Activity Assay

This protocol provides a method for determining trypsin activity using a fluorogenic substrate in a 96-well plate format.

Materials:

-

Trypsin enzyme solution (e.g., bovine pancreas trypsin)

-

Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-MCA)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0[14][15]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the substrate stock solution to the desired working concentration in Assay Buffer.

-

Prepare serial dilutions of the trypsin enzyme in ice-cold Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 20 µL of the diluted trypsin samples to respective wells. Include a "no enzyme" well as a background control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Add 30 µL of the substrate working solution to all wells to start the reaction. The final volume should be 100 µL.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

If a standard curve for the free fluorophore is generated, the rate can be converted to moles/second.

-

Workflow for Trypsin Inhibitor Screening

This workflow outlines the process of screening for potential trypsin inhibitors.

Procedure Modification for Inhibition Assay:

-

In the assay setup step, add the potential inhibitor compound at various concentrations to the wells containing the trypsin enzyme.

-

Include a "no inhibitor" control (vehicle control) which represents 100% enzyme activity.

-

The reduction in the reaction rate in the presence of the compound compared to the vehicle control indicates inhibition.[5][7]

-

Calculate the percent inhibition and plot it against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).[6]

Conclusion

Fluorogenic substrates are highly sensitive and versatile tools for studying trypsin activity. Their application extends from fundamental enzyme kinetics to high-throughput screening for novel therapeutic inhibitors. A thorough understanding of their mechanisms, properties, and appropriate experimental protocols, as detailed in this guide, is essential for generating robust and reproducible data in biochemical and pharmaceutical research.

References

- 1. sumoprotease.com [sumoprotease.com]

- 2. r110-azide-5-isomer.com [r110-azide-5-isomer.com]

- 3. scbt.com [scbt.com]

- 5. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Trypsin? [synapse.patsnap.com]

- 9. jasco-global.com [jasco-global.com]

- 10. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Peptidomimetic Fluorescent Probe to Detect the Trypsin β2 Subunit of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jascoinc.com [jascoinc.com]

- 16. content.abcam.com [content.abcam.com]

A Technical Guide to the Gingipain K Activity Assay Using Tos-Gly-Pro-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the enzymatic activity of Gingipain K (Kgp), a key virulence factor of the periodontopathogen Porphyromonas gingivalis. The focus of this guide is the application of the fluorogenic substrate Nα-Tosyl-Glycyl-L-Prolyl-L-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC).

Introduction to Gingipain K

Gingipain K is a cysteine protease that exhibits a high degree of specificity for cleaving peptide bonds on the C-terminal side of lysine residues.[1][2] This enzymatic activity is crucial for the survival and pathogenicity of P. gingivalis, contributing to the degradation of host tissues, dysregulation of the host immune response, and nutrient acquisition by the bacterium.[3][4] Given its pivotal role in periodontal disease and its association with other systemic conditions, Gingipain K is a significant target for the development of therapeutic inhibitors.

The enzymatic activity of Gingipain K can be quantified using a fluorogenic assay that relies on the cleavage of a synthetic peptide substrate, this compound. This substrate is composed of a short peptide sequence recognized by Gingipain K, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by Gingipain K at the lysine residue, the AMC moiety is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzymatic activity of Gingipain K.

Experimental Protocols

Materials and Reagents

-

Purified Gingipain K: Sourced from P. gingivalis culture supernatants or recombinant expression systems.

-

Fluorogenic Substrate: this compound (typically prepared as a stock solution in DMSO).

-

Assay Buffer: 100 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.[2]

-

Reducing Agent: L-cysteine (freshly prepared stock solution, e.g., 100 mM in assay buffer).

-

Fluorometer: Capable of excitation at ~380 nm and emission at ~460 nm.

-

96-well black microplates: For fluorescence measurements.

-

Incubator: Set to 37°C.

Enzyme Activation

Gingipain K, as a cysteine protease, requires a reducing environment for optimal activity.

-

Prepare the assay buffer as described above.

-

Immediately before initiating the assay, add L-cysteine to the required volume of assay buffer to a final concentration of 10 mM.[2] This is the activation buffer .

-

Dilute the purified Gingipain K to the desired concentration (e.g., 20 nM) in the activation buffer.

-

Incubate the enzyme solution at 37°C for 10-15 minutes to ensure full activation.

Activity Assay Procedure

-

Prepare the substrate solution by diluting the this compound stock solution in the activation buffer to the desired final concentration. A typical starting concentration is 50 µM.

-

In a 96-well black microplate, add the activated Gingipain K solution.

-

To initiate the reaction, add the substrate solution to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 200 µL).

-

Immediately place the microplate in a pre-warmed fluorometer set to 37°C.

-

Measure the increase in fluorescence over time (kinetic mode) with excitation at approximately 380 nm and emission at approximately 460 nm. Record data points at regular intervals (e.g., every 60 seconds) for a duration sufficient to establish a linear rate of fluorescence increase.

Data Analysis

-

Plot the relative fluorescence units (RFU) against time (in seconds or minutes).

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. This represents the rate of substrate hydrolysis (RFU/time).

-

To convert the rate into molar concentration of product formed per unit time, a standard curve of free AMC should be generated.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit time under the specified conditions.

Data Presentation: Kinetic Parameters of Gingipain K

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-His-Glu-Lys-MCA | 16 | 1.8 | 112,500 | [5] |

| Z-Glu-Lys-MCA | 25 | 1.5 | 60,000 | [5] |

| Ac-Lys-pNA | 50 | Not Reported | Not Reported | Huq et al., 2013 |

Table 1: Michaelis-Menten Constants for Gingipain K with Various Substrates. Z-His-Glu-Lys-MCA and Z-Glu-Lys-MCA are fluorogenic substrates, while Ac-Lys-pNA is a chromogenic substrate.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Gingipain K activity assay.

Signaling Pathways Affected by Gingipain K

Caption: Overview of signaling pathways impacted by Gingipain K.

Conclusion

The fluorogenic assay utilizing this compound provides a sensitive and specific method for quantifying Gingipain K activity. This technical guide outlines a robust protocol for performing this assay and highlights the key signaling pathways influenced by this critical virulence factor. The provided information is intended to support researchers and drug development professionals in their efforts to understand the pathogenic mechanisms of P. gingivalis and to develop novel therapeutic strategies targeting Gingipain K.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Proteolysis of Gingival Keratinocyte Cell Surface Proteins by Gingipains Secreted From Porphyromonas gingivalis – Proteomic Insights Into Mechanisms Behind Tissue Damage in the Diseased Gingiva [frontiersin.org]

- 3. Enzymatic Characteristics and Activities of Gingipains from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Characteristics and Activities of Gingipains from Porphyromonas gingivalis | Springer Nature Experiments [experiments.springernature.com]

- 5. Design and synthesis of sensitive fluorogenic substrates specific for Lys-gingipain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Measuring Cathepsin L Enzymatic Activity with Tos-Gly-Pro-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cathepsin L

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] It is ubiquitously expressed in most eukaryotic cells and plays a critical role in the terminal degradation of intracellular and endocytosed proteins, contributing significantly to cellular protein turnover.[3][4] Beyond its housekeeping functions within the lysosome, Cathepsin L is involved in a multitude of specific physiological processes, including antigen presentation via the MHC class II pathway, prohormone processing, and regulation of keratinocyte differentiation.[2][5]

The activity and expression of Cathepsin L are tightly regulated; however, its dysregulation is implicated in numerous pathological conditions.[3] Overexpression and altered localization of Cathepsin L are associated with tumor invasion and metastasis, where it facilitates the degradation of extracellular matrix (ECM) components like collagen, fibronectin, and laminin.[4][6][7] It also plays roles in cardiovascular diseases, arthritis, diabetes, and viral entry, including that of SARS-CoV-2, making it a significant target for therapeutic intervention.[8]

Principle of Fluorogenic Activity Assays

The enzymatic activity of Cathepsin L is commonly measured using fluorogenic substrates. These substrates are synthetic peptides that mimic the natural cleavage sequence of the enzyme but are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). The intact peptide substrate is non-fluorescent or has minimal fluorescence because the fluorophore's emission is quenched. Upon enzymatic cleavage by Cathepsin L, the free AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[9][10] This method provides a sensitive and continuous assay for monitoring enzyme kinetics.

The substrate Tos-Gly-Pro-Lys-AMC is designed for proteases that cleave after a lysine residue. While substrates like Z-Phe-Arg-AMC are more commonly cited for general Cathepsin L activity, the preference for specific residues can vary, and substrates with proline at the P2 position (like this compound) have been used to characterize specific cathepsins, such as the collagenolytic Cathepsin L3.[11][12]

References

- 1. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin L: R&D Systems [rndsystems.com]

- 5. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Cathepsin-L, a Key Molecule in the Pathogenesis of Drug-Induced and I-Cell Disease-Mediated Gingival Overgrowth: A Study with Cathepsin-L-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]

- 8. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Dissecting the Active Site of the Collagenolytic Cathepsin L3 Protease of the Invasive Stage of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

Discovering Novel Proteases: A Technical Guide to Fluorogenic Peptide Libraries

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the powerful methodology of utilizing fluorogenic peptide libraries for the discovery and characterization of novel proteases. This technology has become a cornerstone in basic research and drug development, enabling high-throughput screening and detailed substrate specificity profiling. This document provides a comprehensive overview of the core principles, experimental protocols, and data interpretation involved in this cutting-edge approach.

Introduction to Fluorogenic Peptide Libraries for Protease Discovery

Proteases play a critical role in virtually all biological processes, making them significant targets for therapeutic intervention. The discovery and characterization of novel proteases, along with the elucidation of their substrate specificity, are paramount for understanding their function and for the development of selective inhibitors. Fluorogenic peptide libraries offer a sensitive and efficient method for achieving this.[1][2][3]

These libraries consist of a diverse collection of peptides that are chemically modified with a fluorophore and a quencher. In their intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal fluorescence emission.[4][5] Upon cleavage of the peptide by a protease at a specific recognition site, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[6] This direct relationship between proteolytic activity and fluorescent signal allows for real-time monitoring of enzyme kinetics and substrate preference.[4]

The versatility of this approach lies in the ability to synthesize vast and diverse peptide libraries, enabling the screening of a wide range of potential substrates against a protease of interest.[2][7] This high-throughput capability has significantly accelerated the identification of optimal substrates for newly discovered proteases.[1][3]

Experimental Workflow and Methodologies

The process of discovering novel proteases and defining their substrate specificity using fluorogenic peptide libraries involves several key stages, from library design and synthesis to high-throughput screening and data analysis.

Caption: High-level experimental workflow for protease discovery.

Library Design and Synthesis

The design of the peptide library is a critical step that dictates the scope and success of the screening campaign. Libraries can be designed as positional scanning libraries, where each position in the peptide sequence is systematically varied, or as diverse libraries representing a broad sequence space.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis of a Fluorogenic Peptide Library

This protocol outlines the general steps for synthesizing an intramolecularly quenched fluorogenic peptide library on a solid support.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Attachment of Fluorophore/Quencher: Covalently attach a fluorophore (e.g., 7-amino-4-carbamoylmethylcoumarin, ACC) or a quencher to the resin.[2]

-

Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to build the desired peptide sequence. This involves iterative cycles of:

-

Fmoc deprotection using a piperidine solution.

-

Amino acid coupling using a coupling agent (e.g., HBTU).

-

-

Incorporation of the Second Fluorophore/Quencher: Couple the corresponding quencher or fluorophore to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification and Characterization: Purify the fluorogenic peptide substrates using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity and purity by mass spectrometry.

High-Throughput Screening

High-throughput screening (HTS) is employed to rapidly assess the activity of a protease against the entire peptide library.[8] This is typically performed in microtiter plates.

Experimental Protocol: High-Throughput Fluorogenic Protease Assay

-

Reagent Preparation:

-

Prepare a stock solution of the purified novel protease in an appropriate assay buffer. The buffer composition should be optimized for protease activity (pH, ionic strength).

-

Prepare stock solutions of the fluorogenic peptide library members in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96- or 384-well microtiter plate, add the assay buffer.

-

Add the individual peptide substrates from the library to each well to a final concentration typically in the low micromolar range.

-

Initiate the reaction by adding the protease to each well. Include control wells with no enzyme to measure background fluorescence.

-

-

Fluorescence Measurement:

-

Immediately place the microtiter plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore. Data is typically collected every 1-5 minutes for a period of 1-2 hours.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate.

-

Identify "hit" substrates that exhibit a significant increase in fluorescence compared to the controls.

-

Data Presentation and Interpretation

The quantitative data generated from the HTS campaign needs to be systematically organized and analyzed to identify the optimal substrate sequence for the novel protease.

Quantitative Data Summary

The following tables provide a template for summarizing the screening and kinetic data.

Table 1: High-Throughput Screening Results

| Library Position | Peptide Sequence (Variable Position X) | Initial Velocity (RFU/min) | Fold Increase over Background |

| A1 | Ac-Ala-X-X-Arg-ACC | Value | Value |

| A2 | Ac-Ala-X-X-Lys-ACC | Value | Value |

| ... | ... | ... | ... |

Table 2: Kinetic Parameters of Top Substrates

| Substrate Sequence | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Identified Optimal Sequence 1 | Value | Value | Value |

| Identified Optimal Sequence 2 | Value | Value | Value |

| Identified Optimal Sequence 3 | Value | Value | Value |

Deconvolution of Substrate Specificity

For complex libraries, computational methods are often required to deconvolve the substrate specificity from the screening data.[9] This involves identifying conserved amino acid motifs at each position surrounding the cleavage site.

Caption: Logical workflow for data deconvolution.

Application in Drug Discovery

The identification of a protease's substrate specificity is a crucial step in the development of selective inhibitors. The optimal substrate sequence can be used as a starting point for designing potent and specific inhibitors by replacing the scissile bond with a non-hydrolyzable warhead.

Caption: Role of protease profiling in drug discovery.

Conclusion

The use of fluorogenic peptide libraries represents a robust and high-throughput approach for the discovery and characterization of novel proteases. The methodologies described in this guide provide a framework for researchers to effectively employ this technology, from experimental design and execution to data analysis and interpretation. The insights gained from these studies are invaluable for advancing our understanding of protease function and for the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid identification of substrates for novel proteases using a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A broad-spectrum fluorescence-based peptide library for the rapid identification of protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteolytic fingerprinting of complex biological samples using combinatorial libraries of fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High throughput substrate specificity profiling of serine and cysteine proteases using solution-phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deconvolving multiplexed protease signatures with substrate reduction and activity clustering - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening with Tos-Gly-Pro-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC), in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of trypsin-like serine proteases, with a particular focus on Tryptase and Urokinase-type Plasminogen Activator (uPA).

Introduction

This compound is a sensitive and specific substrate for a variety of trypsin-like serine proteases. Upon enzymatic cleavage at the lysine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This property makes it an ideal tool for HTS assays designed to discover novel enzyme inhibitors. The enzymatic reaction can be monitored continuously, providing kinetic data and enabling the determination of key inhibitory parameters.

Target Enzymes and Signaling Pathways

Tryptase and Urokinase-type Plasminogen Activator (uPA) are key serine proteases involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery.

Tryptase is the most abundant secretory granule-stored serine protease in mast cells. Its release during allergic and inflammatory responses leads to the activation of various downstream pathways implicated in asthma, anaphylaxis, and other inflammatory disorders.

Urokinase-type Plasminogen Activator (uPA) plays a critical role in fibrinolysis, cell migration, and tissue remodeling by converting plasminogen to the broad-spectrum protease, plasmin. Elevated uPA activity is associated with cancer invasion and metastasis.

Interestingly, these two protease systems are interconnected. Tryptase has been shown to be a potent activator of pro-uPA (the inactive zymogen of uPA). This activation represents a crucial link between mast cell-driven inflammation and tissue remodeling processes.

Below is a diagram illustrating the signaling interplay between Tryptase and the uPA system.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of Tryptase or uPA using this compound involves several key stages, from assay development and validation to primary screening, hit confirmation, and lead characterization.

Experimental Protocols

Materials and Reagents

-

Enzymes: Recombinant Human Tryptase, Recombinant Human uPA

-

Substrate: this compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20

-

Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., aprotinin for tryptase, amiloride for uPA)

-

Test Compounds: Small molecule library dissolved in DMSO

-

Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements

Protocol 1: Tryptase/uPA Inhibition Assay for HTS

This protocol is designed for a 384-well plate format and can be adapted for other plate densities.

-

Compound Plating:

-

Dispense a small volume (e.g., 100 nL) of test compounds and controls (DMSO for negative control, positive control inhibitor) into the appropriate wells of the 384-well plate.

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of the target enzyme (Tryptase or uPA) in assay buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate and a good signal-to-background ratio.

-

Dispense the enzyme solution (e.g., 10 µL) into each well containing the compounds and controls.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Substrate Preparation and Dispensing:

-

Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

-

Initiate the enzymatic reaction by dispensing the substrate solution (e.g., 10 µL) into all wells.

-

-

Signal Detection:

-

Immediately transfer the plate to a fluorescence plate reader.

-

Measure the fluorescence intensity at timed intervals (e.g., every minute for 15-30 minutes) using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.

-

Normalize the data to the controls on each plate:

-

Percent Inhibition = 100 * (1 - (Ratesample - Ratenegative_control) / (Ratepositive_control - Ratenegative_control))

-

-

Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

-

Protocol 2: Determination of IC50 Values

For confirmed hits from the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

-

Compound Serial Dilution:

-

Prepare a serial dilution series of the hit compounds (e.g., 10-point, 3-fold dilutions).

-

Dispense the diluted compounds into the wells of a 384-well plate.

-

-

Assay Performance:

-

Follow the same procedure as the primary screening assay (Protocol 1), adding the enzyme and then the substrate to the wells containing the serially diluted compounds.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: HTS Assay Parameters and Validation

| Parameter | Tryptase Assay | uPA Assay | Acceptance Criteria |

| Enzyme Concentration | TBD (e.g., 10 nM) | TBD (e.g., 5 nM) | Determined during assay development |

| Substrate Concentration | TBD (near Km) | TBD (near Km) | Near Km for competitive inhibitors |

| Incubation Time | 15-30 min | 15-30 min | Within linear reaction phase |

| Z'-factor | > 0.5 | > 0.5 | An excellent assay has a Z'-factor between 0.5 and 1.0.[1] |

| Signal-to-Background | > 5 | > 5 | Assay dependent |

TBD: To be determined experimentally during assay development.

Table 2: Example Hit Compound Data

| Compound ID | % Inhibition (at 10 µM) | IC50 (µM) |

| Tryptase Hits | ||

| Compound A | 85.2 | 1.2 |

| Compound B | 76.5 | 3.5 |

| uPA Hits | ||

| Compound X | 92.1 | 0.8 |

| Compound Y | 68.9 | 5.1 |

Assay Quality and Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

-

σp = standard deviation of the positive control (e.g., maximum inhibition)

-

σn = standard deviation of the negative control (e.g., no inhibition)

-

µp = mean of the positive control

-

µn = mean of the negative control

Interpretation of Z'-Factor Values:

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' < 0.5: A marginal assay that may require optimization.

-

Z' < 0: The assay is not suitable for HTS.

A diagram illustrating the concept of the Z'-factor is provided below.

References

Measuring Tryptase Activity in Cell Culture Supernatants with Tos-Gly-Pro-Lys-AMC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a serine protease that is the most abundant secretory granule-derived protein in mast cells. Its release is a key indicator of mast cell activation, a critical event in allergic and inflammatory responses. The measurement of tryptase activity in cell culture supernatants provides a valuable tool for studying mast cell degranulation, screening for inhibitors of tryptase, and investigating the role of this enzyme in various physiological and pathological processes. This document provides detailed application notes and protocols for the sensitive measurement of tryptase activity using the fluorogenic substrate Tos-Gly-Pro-Lys-AMC. Cleavage of this substrate by tryptase liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by tryptase. The substrate is composed of a short peptide sequence recognized by tryptase, linked to the fluorescent reporter molecule AMC. In its intact form, the substrate is non-fluorescent. Upon hydrolysis of the amide bond between lysine and AMC by tryptase, the free AMC is released. Free AMC is highly fluorescent, with an excitation maximum around 360-380 nm and an emission maximum at approximately 440-460 nm. The rate of the increase in fluorescence is directly proportional to the tryptase activity in the sample.

Data Presentation

The following tables summarize quantitative data relevant to the measurement of tryptase activity.

Table 1: Kinetic Parameters of Human Tryptase

| Substrate | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) |

| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| Tos-Gly-Pro-Arg-pNA | ~100 µM | Not Reported | Not Reported |

| Z-Gly-Pro-Arg-AMC | Not Reported | Not Reported | Not Reported |

Table 2: Tryptase Concentrations in Human Mast Cell Lines

| Cell Line | Condition | Tryptase Concentration in Supernatant | Reference |

| HMC-1 | Spontaneous release (protryptase) | Levels are detectable but generally low. | --INVALID-LINK-- |

| LAD2 | Spontaneous release | Higher than HMC-1, but significantly lower than mature skin mast cells. | --INVALID-LINK-- |

| Human Colon Mast Cells | Stimulated with anti-IgE (10 µg/mL) | ~19 ng/mL | --INVALID-LINK-- |

| Human Colon Mast Cells | Stimulated with Calcium Ionophore A23187 (1 µg/mL) | ~21 ng/mL | --INVALID-LINK-- |

Note: Tryptase levels can vary significantly based on cell density, stimulation conditions, and the specific sub-clone of the cell line.

Experimental Protocols

Protocol 1: Fluorometric Tryptase Activity Assay in Cell Culture Supernatants

This protocol describes the measurement of tryptase activity in a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Cell Culture Supernatants: Collected from mast cell cultures (e.g., HMC-1, LAD2, or primary mast cells) after experimental treatment.

-

Tryptase Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.6.

-

This compound Substrate: Stock solution (e.g., 10 mM in DMSO).

-

7-Amino-4-methylcoumarin (AMC) Standard: Stock solution (e.g., 1 mM in DMSO) for generating a standard curve.

-

Purified Human Tryptase: (Optional, as a positive control).

-

Tryptase Inhibitor: (e.g., aprotinin or a specific tryptase inhibitor, as a negative control).

-

96-well black, clear-bottom microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.

Procedure:

-

Sample Preparation:

-

Culture mast cells under desired experimental conditions.

-

To induce degranulation and tryptase release, stimulate cells with an appropriate agonist (e.g., ionomycin, compound 48/80, or IgE cross-linking).

-

Centrifuge the cell culture plate or tubes at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet. The supernatant contains the secreted tryptase.

-

-

AMC Standard Curve Preparation:

-

Prepare a series of dilutions of the AMC standard stock solution in Tryptase Assay Buffer. A typical concentration range would be from 0.1 µM to 10 µM.

-

Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate in triplicate.

-

Add 100 µL of Tryptase Assay Buffer to at least three wells to serve as a blank.

-

-

Assay Reaction:

-

Add 50 µL of cell culture supernatant to the wells of the 96-well plate.

-

For a positive control, add a known amount of purified human tryptase to separate wells.

-

For a negative control, pre-incubate a sample of supernatant with a tryptase inhibitor for 15-30 minutes before adding the substrate.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in Tryptase Assay Buffer. A final concentration of 100 µM in the assay is a good starting point, but this may need to be optimized.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells (including standards and blanks), bringing the total volume to 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).

-

Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

For a kinetic assay, record the fluorescence every 1-2 minutes for a period of 30-60 minutes. For an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then read the fluorescence.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all standard and sample readings.

-

Plot the fluorescence of the AMC standards against their known concentrations to generate a standard curve.

-

Determine the rate of the reaction (change in fluorescence per unit time) for each sample from the linear portion of the kinetic curve.

-

Convert the rate of fluorescence increase to the rate of AMC production using the standard curve.

-

Tryptase activity can be expressed as pmol of AMC generated per minute per mL of supernatant.

-

Protocol 2: Preparation of Reagents

-

10 mM this compound Stock Solution:

-

The molecular weight of this compound will be provided by the manufacturer.

-